6-methoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)quinolin-4-amine
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Overview
Description
6-methoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a nitrogen heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its quinoline core, which is substituted with methoxy and tosyl groups, enhancing its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxy and tosyl groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
6-methoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)quinolin-4-amine involves its interaction with various molecular targets. It is known to activate the NRF2/ARE signaling pathway, which upregulates the expression of antioxidant genes such as HO-1 and NQO1. This activation helps in reducing oxidative stress and inflammation, making it a potential candidate for treating neurodegenerative and inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide
- 6-methoxy-N-(4-methoxybenzyl)-3-(phenylsulfonyl)quinolin-4-amine
Uniqueness
Compared to similar compounds, 6-methoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)quinolin-4-amine stands out due to its unique combination of methoxy and tosyl groups, which enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
6-methoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-17-4-11-21(12-5-17)32(28,29)24-16-26-23-13-10-20(31-3)14-22(23)25(24)27-15-18-6-8-19(30-2)9-7-18/h4-14,16H,15H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJGATGUYTXWFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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